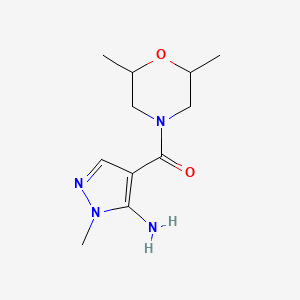
4-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-pyrazol-5-amine
Vue d'ensemble
Description
4-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C11H18N4O2 and its molecular weight is 238.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(2,6-Dimethylmorpholine-4-carbonyl)-1-methyl-1H-pyrazol-5-amine (CAS No. 1181522-92-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 238.29 g/mol. The compound features a pyrazole ring substituted with a morpholine group, which may influence its interaction with biological targets.
Research indicates that compounds similar to this compound may exhibit their biological activity through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases, which are crucial in various signaling pathways related to cancer and viral infections .
- Cytotoxicity : Preliminary studies suggest that this compound could have cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .
- Photodynamic Activity : Some related complexes exhibit photodynamic properties that enhance their effectiveness against tumor cells through localized oxidative stress mechanisms .
Cytotoxicity Assays
A study evaluated the cytotoxic effects of various pyrazole derivatives on A549 (lung carcinoma) and HeLa (cervical carcinoma) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, potentially mediated by the inhibition of tubulin polymerization .
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 15 | Tubulin Inhibition |
| Compound B | HeLa | 20 | Apoptosis Induction |
| This compound | A549 | TBD | TBD |
Case Studies
In a comparative study of various pyrazole derivatives, it was found that those with morpholine moieties had enhanced selectivity towards tumor cells compared to normal cells. This selectivity is crucial for developing targeted cancer therapies.
Research Findings
Recent findings from pharmacological studies highlight the following:
- Selectivity : The compound demonstrated selective activity against tumor cells while sparing normal cells, suggesting a favorable therapeutic index.
- Mechanistic Insights : Further investigations revealed that the compound might induce apoptosis through mitochondrial pathways and inhibit critical survival signaling pathways in cancer cells .
Propriétés
IUPAC Name |
(5-amino-1-methylpyrazol-4-yl)-(2,6-dimethylmorpholin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-7-5-15(6-8(2)17-7)11(16)9-4-13-14(3)10(9)12/h4,7-8H,5-6,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTXKUHONLIMBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(N(N=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















